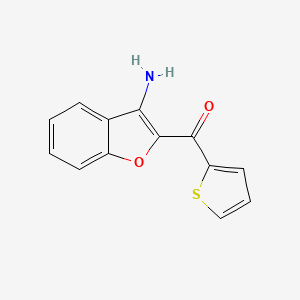

![molecular formula C12H15BrN2S B2916533 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide CAS No. 1052545-41-1](/img/structure/B2916533.png)

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

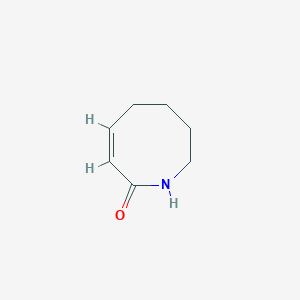

The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that include a five-membered C3NS ring. The thiazole ring is a component of vitamin B1 (thiamine) and many drugs and commercial products .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. This involves the reaction of an α-halo ketone, an amine, and a thiol .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with a phenyl group and an ethanamine group. The exact structure would depend on the positions of these groups on the thiazole ring .Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, thiazoles are relatively stable compounds that are resistant to oxidation and reduction. They are also somewhat polar, so they should have reasonable solubility in polar solvents .Scientific Research Applications

Anticancer Applications

- Microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, using a related thiazole derivative as a building block, demonstrated promising antitumor activities against MCF-7 tumor cells. This suggests potential applications in developing anti-breast cancer agents (Mahmoud et al., 2021).

- New bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, indicating their potential as potent anti-tumor agents (Gomha et al., 2016).

Antiviral Applications

- Thiazole derivatives were investigated for their antiviral activity against Coronavirus through inhibition of the main coronavirus protease, suggesting their potential role in combating COVID-19 (Rashdan et al., 2021).

Antibacterial and Antifungal Applications

- Synthesized 1,3,4-thiadiazoles showed significant antimicrobial activity against a variety of bacterial and fungal strains, with some compounds exhibiting activity comparable to that of standard medicinal agents (Pejchal et al., 2015).

- Novel thiazoles derivatives containing a methoxy-napthyl moiety demonstrated moderate anti-tubercular activities and excellent antibacterial activity, indicating their potential as anti-bacterial and anti-tubercular agents (Prasad & Nayak, 2016).

Antioxidant Applications

- A QSAR-analysis of thiazole derivatives aimed at identifying new potential antioxidants provided insights into molecular descriptors influencing antioxidant activities. This supports the potential use of such compounds in designing new antioxidants (Drapak et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of targets, including enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

It’s worth noting that thiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in the target’s function or activity .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. In general, care should be taken when handling any chemical compound. Appropriate safety measures should be taken, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name |

2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S.BrH/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12;/h2-5,8H,6-7,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCXHHNLQFELEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCN.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

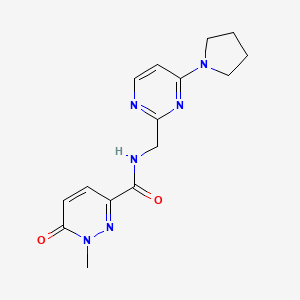

![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2916455.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)

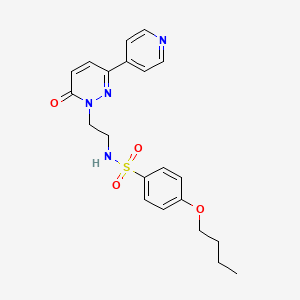

![N-(3-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2916457.png)

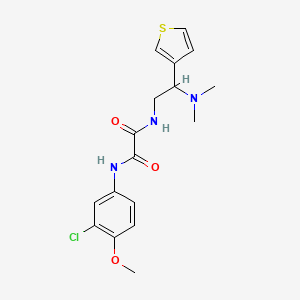

![(E)-ethyl 1-butyl-2-((2-ethoxy-1-naphthoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916460.png)

![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)

![7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2916470.png)